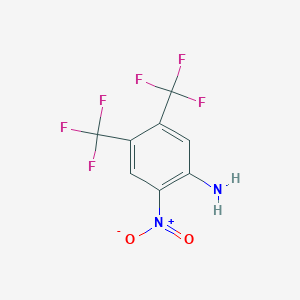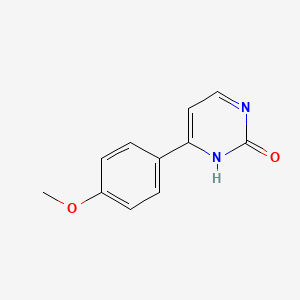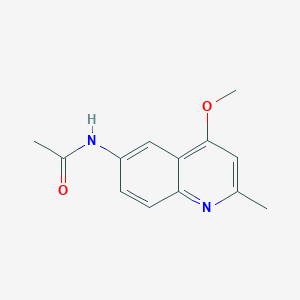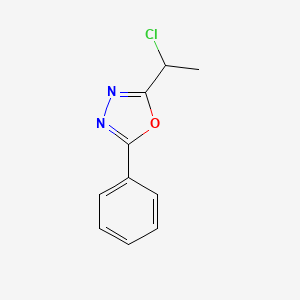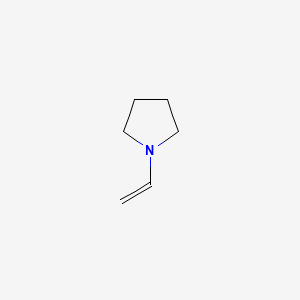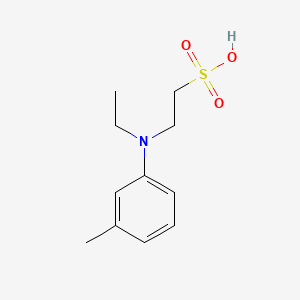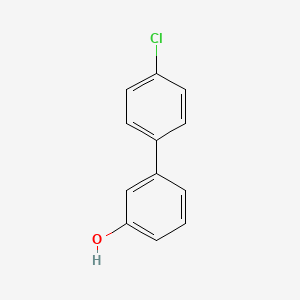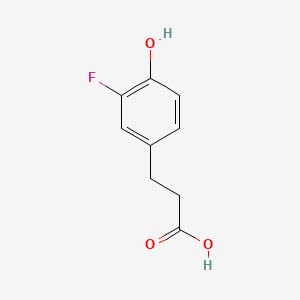
4-Chlorothiophene-2-boronic acid
Vue d'ensemble
Description
4-Chlorothiophene-2-boronic acid is a chemical compound with the molecular weight of 163.41 . It is also known by the IUPAC name (4-chloro-1H-1lambda3-thiophen-2-yl)boronic acid . The compound is typically stored at -20°C .
Molecular Structure Analysis
The InChI code for 4-Chlorothiophene-2-boronic acid is 1S/C4H5BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-9H . Unfortunately, specific details about the molecular structure of 4-Chlorothiophene-2-boronic acid were not found in the retrieved papers.Chemical Reactions Analysis
Boronic acids, including 4-Chlorothiophene-2-boronic acid, are known to participate in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in chemical biology, supramolecular chemistry, and biomedical applications .Applications De Recherche Scientifique
Synthesis of Complex Boronic Acids
4-Chlorothiophene-2-boronic acid: is a valuable building block in the synthesis of complex boronic acids. Its compatibility in multicomponent reactions allows for the creation of large libraries of diverse and complex small molecules. This is particularly useful in the development of protease inhibitors, highlighting the compound’s role in accelerating synthesis and miniaturized reaction scouting .
Sensing Applications
The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it an excellent candidate for sensing applications. These can range from homogeneous assays to heterogeneous detection, including the development of synthetic receptors for low molecular compounds .
Biological Labelling and Protein Manipulation
Due to its interaction with diols, 4-Chlorothiophene-2-boronic acid is used in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction in biological systems .
Separation Technologies
The compound’s unique properties are exploited in separation technologies. It can be used for electrophoresis of glycated molecules, which is a technique used to separate and analyze different types of molecules based on their charge and size .
Development of Therapeutics
4-Chlorothiophene-2-boronic acid: plays a role in the development of therapeutics. Its boronic acid moiety is seen in approved drugs, and its ability to act as a mild electrophile makes it a candidate for reversible covalent inhibitors .
Optoelectronics
In the field of optoelectronics, derivatives of borinic acids, which include 4-Chlorothiophene-2-boronic acid , have been studied for their potential use in organic light-emitting diodes (OLEDs). This highlights the compound’s versatility in advanced technological applications .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with diols and polyols, which are present in various biological molecules .
Mode of Action
4-Chlorothiophene-2-boronic acid, like other boronic acids, is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments through a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Chlorothiophene-2-boronic acid participates, is a key biochemical pathway . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects of this pathway include the creation of diverse and complex small molecules .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign .
Result of Action
The molecular and cellular effects of 4-Chlorothiophene-2-boronic acid’s action are primarily related to its role in the Suzuki-Miyaura cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Chlorothiophene-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which this compound participates, requires mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
(4-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZWJFZOOKLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402536 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiophene-2-boronic acid | |
CAS RN |
1133931-02-8 | |
| Record name | 4-CHLOROTHIOPHENE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




